An In-depth Technical Guide to the Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester
An In-depth Technical Guide to the Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester, a compound also known as flamprop-methyl.[1][2] This document outlines the requisite experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester can be achieved through a three-step process commencing with the esterification of DL-alanine. This is followed by an N-arylation reaction to introduce the substituted phenyl ring, and concludes with an N-benzoylation to yield the final product.
Caption: Synthesis pathway of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step in the synthesis, based on typical yields and conditions for analogous reactions found in the literature.
| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) |
| 1 | Esterification | DL-Alanine | Methanol, Thionyl Chloride | Methanol | 0 to Reflux | 6-24 | 90-98 |
| 2 | N-Arylation | DL-Alanine methyl ester hydrochloride, 3-chloro-4-fluoroaniline | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High-boiling polar solvent (e.g., DMF, NMP) | 100-210 | 12-24 | 60-80 (Estimated) |
| 3 | N-Benzoylation | N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester | Benzoyl Chloride, Base (e.g., NaOH or Pyridine) | Biphasic (e.g., Dichloromethane (B109758)/Water) or Aprotic (e.g., Dichloromethane) | 0 to Room Temp | 1-4 | 85-95 (Estimated) |
Experimental Protocols
Step 1: Synthesis of DL-Alanine methyl ester hydrochloride
This procedure details the esterification of DL-alanine using methanol and thionyl chloride.
Methodology:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-alanine in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude DL-alanine methyl ester hydrochloride as a white solid.
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The crude product can be used in the next step without further purification. A yield of approximately 97% can be expected.[4]
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester
This step involves the N-arylation of DL-alanine methyl ester with 3-chloro-4-fluoroaniline via an Ullmann condensation reaction.
Methodology:
-
To a reaction vessel, add DL-alanine methyl ester hydrochloride, 3-chloro-4-fluoroaniline, a copper(I) iodide catalyst, and a base such as potassium carbonate.
-
Add a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the mixture to a high temperature, typically between 150-210°C, under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester.
Step 3: Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester
The final step is the N-benzoylation of the secondary amine intermediate using the Schotten-Baumann reaction.[6][7][8]
Methodology:
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Dissolve the N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester in a suitable organic solvent such as dichloromethane in a reaction flask.
-
Add an aqueous solution of a base, such as sodium hydroxide, to the flask.
-
Cool the biphasic mixture to 0 °C with an ice bath.
-
Slowly add benzoyl chloride to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the final product, N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
Caption: Logical workflow for the synthesis of the target compound.
References
- 1. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]
- 2. Flamprop-methyl | C17H15ClFNO3 | CID 40521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. testbook.com [testbook.com]
- 8. byjus.com [byjus.com]
